2-(1-Cyanocyclopropyl)isonicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-(1-cyanocyclopropyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-6-10(2-3-10)8-5-7(9(13)14)1-4-12-8/h1,4-5H,2-3H2,(H,13,14) |
InChI Key |
GRFCEQJJEABMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=NC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Cyanocyclopropyl Isonicotinic Acid and Analogues
Strategies for the Construction of the Isonicotinic Acid Core
Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a fundamental heterocyclic building block. nih.gov Its synthesis is well-established, with several methods available for its preparation on both laboratory and industrial scales.
The most common and economically viable method for synthesizing isonicotinic acid involves the oxidation of 4-methylpyridine, commonly known as γ-picoline. wikipedia.orgbioencapsulation.net This transformation can be achieved through various oxidative protocols.
Commercially, a two-step process involving ammoxidation followed by hydrolysis is frequently employed. In this process, 4-picoline is subjected to vapor-phase ammoxidation to produce 4-cyanopyridine, which is then hydrolyzed to yield isonicotinic acid. wikipedia.orgbioencapsulation.net
Reaction Scheme: Ammoxidation of 4-Picoline
NC₅H₄CH₃ + 1.5 O₂ + NH₃ → NC₅H₄C≡N + 3 H₂O
NC₅H₄C≡N + 2 H₂O → NC₅H₄CO₂H + NH₃ wikipedia.org
Direct oxidation of 4-picoline is also a widely used method. Various oxidizing agents and conditions have been developed to effect this conversion. researchgate.netgoogle.comgoogle.com Strong oxidizing agents such as nitric acid, sulfuric acid, or a mixture of both can be used to oxidize 4-picoline or its derivatives. wikipedia.orggoogle.com For instance, the pyrophthalone derivative of gamma-picoline can be readily oxidized to isonicotinic acid in good yields using a mixture of nitric and sulfuric acids. google.com Another approach involves the liquid-phase air oxidation of a methylolated derivative of gamma-picoline, which is formed by reacting it with formaldehyde. google.com This method can be conducted at lower temperatures compared to the direct oxidation of 4-picoline itself. google.com
Vapor-phase oxidation using heterogeneous catalysts, such as vanadium-titanium (B8517020) oxide (V-Ti-O) systems, presents another efficient route. researchgate.net This method allows for the direct conversion of 4-picoline to isonicotinic acid in the gas phase. researchgate.net
| Method | Precursor | Oxidizing Agent/Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Ammoxidation & Hydrolysis | 4-Picoline | O₂, NH₃, then H₂O | Common industrial scale method; proceeds via a nitrile intermediate. | wikipedia.org |
| Direct Chemical Oxidation | 4-Picoline | Nitric Acid, Sulfuric Acid | Uses strong, corrosive acids. | wikipedia.orggoogle.com |
| Vapor-Phase Catalytic Oxidation | 4-Picoline | O₂ over V-Ti-O catalyst | Direct gas-phase synthesis. | researchgate.net |
| Liquid-Phase Air Oxidation | Methylolated γ-picoline | Air/O₂ with metallic catalyst | Avoids costly chemical oxidants and nitrated by-products. | google.com |
Beyond the oxidation of picoline, other synthetic strategies have been developed to access the pyridine-4-carboxylic acid core, offering flexibility for creating substituted analogues.
One innovative approach is a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids, which provides a flexible route to highly substituted pyridin-4-ol derivatives. chim.it These can be further elaborated into other pyridine (B92270) derivatives.
Another method involves the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Using a nickel catalyst in an alkaline medium, this starting material can be converted into pyridine-4-carboxylic acid. researchgate.net This route is particularly useful when starting from halogenated pyridine precursors.
More recently, methods for the direct C-H functionalization of pyridines have gained attention. A C4-selective carboxylation of pyridines using carbon dioxide (CO₂) has been developed. chemistryviews.org This one-pot protocol involves an initial C-H phosphination, followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salt with CO₂ at room temperature. chemistryviews.org This technique is valuable for the late-stage introduction of the carboxylic acid group onto complex pyridine-containing molecules. chemistryviews.org
Incorporation of the 1-Cyanocyclopropyl Moiety
The 1-cyanocyclopropyl group is a key structural feature that often imparts unique physicochemical properties to a molecule. researchgate.net Its incorporation requires specific synthetic methodologies for both its formation and its attachment to the isonicotinic acid scaffold.
The synthesis of the 1-cyanocyclopropyl moiety itself is a critical step. Cyclopropyl (B3062369) cyanide (cyclopropanecarbonitrile) is a known compound that can be prepared through intramolecular cyclization. A common laboratory preparation involves the reaction of 4-chlorobutyronitrile (B21389) with a strong base, such as sodium amide in liquid ammonia, which induces an intramolecular nucleophilic substitution to form the three-membered ring. wikipedia.org
Reaction: Cl-(CH₂)₃-CN + NaNH₂ → C₃H₅-CN + NaCl + NH₃
This precursor, or derivatives thereof, can then be used in subsequent coupling reactions. The synthesis of substituted cyclopropanes is an active area of research, with methods including catalytic cyclopropanation of alkenes and the Simmons-Smith reaction being prominent. researchgate.net For the specific introduction of the cyano group, strategies often rely on building blocks that already contain the nitrile functionality or can be easily converted to it.
With both the isonicotinic acid core and the 1-cyanocyclopropyl moiety (or a suitable precursor) in hand, the final step involves coupling these two fragments. The specific nature of this bond (e.g., C-C, C-N, C-O) dictates the choice of reaction. For the target compound, a direct C-C bond is present at the 2-position of the pyridine ring. Such bonds are typically formed via cross-coupling reactions, like the Suzuki-Miyaura coupling, which can join an organoboron compound with an organohalide. nih.gov For example, 2-bromoisonicotinic acid could be coupled with a 1-cyanocyclopropyl boronic acid derivative.
For synthesizing analogues where the 1-cyanocyclopropyl group is linked via an amide or ester bond, standard peptide and ester coupling protocols are employed. nih.govmdpi.com These methods involve activating the carboxylic acid of the isonicotinic acid to facilitate reaction with an amine or alcohol.
To form an amide linkage, isonicotinic acid can be coupled with an amine such as 1-aminocyclopropanecarbonitrile. The carboxylic acid is typically activated first. This can be achieved by converting it to an acid chloride (e.g., using thionyl chloride) or by using coupling reagents to form an "active ester." mdpi.comresearchgate.netechemi.com
For esterification, isonicotinic acid is reacted with an alcohol, such as 1-hydroxycyclopropanecarbonitrile. Fischer esterification, using a strong acid catalyst like sulfuric acid with an excess of the alcohol, is a classic method. nih.govresearchgate.net Alternatively, activating agents can be used to form highly reactive esters for coupling with more complex alcohols. mdpi.comresearchgate.net
| Activating Agent/Method | Reactive Intermediate | Application | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Isonicotinoyl chloride hydrochloride | Amidation, Esterification | mdpi.com |
| DCC (N,N'-Dicyclohexylcarbodiimide) with DMAP | Active ester (e.g., with N-hydroxysuccinimide or p-nitrophenol) | Amidation, Esterification | mdpi.comechemi.com |
| Sulfuric Acid (H₂SO₄) | Protonated carboxylic acid | Fischer Esterification | nih.govresearchgate.net |
These amidation and esterification strategies are foundational in medicinal chemistry for creating libraries of analogues to explore structure-activity relationships. nih.govnih.gov
Coupling Reactions for Attaching the 1-Cyanocyclopropyl Group to the Isonicotinic Acid Scaffold
Advanced Coupling Reagents and Reaction Conditions
The formation of an amide or ester linkage from a carboxylic acid is a fundamental transformation in organic synthesis. For sterically hindered carboxylic acids like 2-(1-cyanocyclopropyl)isonicotinic acid, traditional methods may prove inefficient. Advanced coupling reagents have been developed to overcome such challenges by converting the carboxylic acid into a highly reactive intermediate, thereby facilitating nucleophilic attack by an amine or alcohol.
Prominent among these are phosphonium and uronium/aminium salt-based reagents. Reagents such as BOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) , PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) , HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely employed. These reagents generate highly reactive OBt or OAt active esters, which readily react with nucleophiles. The inclusion of the 7-azabenzotriazole moiety in HATU is particularly advantageous as it can accelerate the coupling reaction through neighboring group participation.
The general reaction conditions for these couplings involve the use of an aprotic polar solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), and a non-nucleophilic base, typically diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the acid formed during the reaction. The choice of reagent and conditions can be tailored to the specific substrate and the desired product. For instance, HATU is often preferred for particularly challenging couplings involving sterically hindered amino acids or anilines.
| Coupling Reagent | Activating Group | Typical Base | Common Solvent | Key Advantages |
|---|---|---|---|---|
| BOP | OBt | DIPEA, TEA | DMF, DCM | Effective for standard couplings |
| PyBOP | OBt | DIPEA, TEA | DMF, DCM | Reduced risk of side reactions compared to BOP |
| HBTU | OBt | DIPEA, TEA | DMF, DCM | High coupling efficiency and speed |
| HATU | OAt | DIPEA, TEA | DMF | Superior for sterically hindered substrates, fast reaction rates |
Derivatization and Functionalization Strategies
The core structure of this compound can be readily modified at the carboxylic acid position to generate a diverse library of compounds for various applications, including biological evaluation.
Synthesis of Isonicotinic Acid Hydrazide Analogues
Isonicotinic acid hydrazide (isoniazid) is a cornerstone in the treatment of tuberculosis. The synthesis of analogues of isoniazid (B1672263) from this compound can be achieved through a two-step process. First, the carboxylic acid is converted to its corresponding ester, typically a methyl or ethyl ester, via Fischer esterification using the respective alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).
Subsequently, the ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in a refluxing alcoholic solvent, to yield the desired hydrazide. The reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the alkoxy group of the ester. This method is a well-established and efficient route to a wide array of hydrazides. Further derivatization can be achieved by reacting the resulting hydrazide with various aldehydes or ketones to form hydrazone derivatives.
| Step | Reaction | Typical Reagents | Typical Conditions |
|---|---|---|---|
| 1 | Esterification | Methanol or Ethanol, H₂SO₄ (cat.) | Reflux |
| 2 | Hydrazinolysis | Hydrazine hydrate | Reflux in alcohol |
Generation of Esters and Amides for Biological Evaluation
To explore the structure-activity relationships of this compound, a variety of its ester and amide derivatives can be synthesized for biological screening.
Ester Synthesis: Besides the simple alkyl esters prepared by Fischer esterification, more complex esters can be synthesized by activating the carboxylic acid. One common method is the conversion of the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the desired alcohol in the presence of a base to neutralize the HCl byproduct. Alternatively, carbodiimide (B86325) coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be used to directly couple the carboxylic acid with an alcohol.
Amide Synthesis: A wide range of amides can be prepared using the advanced coupling reagents discussed in section 2.2.2.2. The carboxylic acid is activated in situ and then reacted with a primary or secondary amine to furnish the corresponding amide. This method is highly versatile and tolerates a broad scope of functional groups on the amine component. The choice of coupling reagent is often dictated by the steric hindrance and nucleophilicity of the amine.
| Derivative | Synthetic Method | Key Reagents |
|---|---|---|
| Simple Alkyl Esters | Fischer Esterification | Alcohol, Acid catalyst |
| Complex Esters | Acid Chloride Formation | SOCl₂, Alcohol, Base |
| Complex Esters | Carbodiimide Coupling | DCC or EDC, Alcohol, DMAP |
| Amides | Advanced Coupling | HATU, HBTU, etc., Amine, Base |
Stereoselective Synthesis of Chiral 1-Cyanocyclopropyl Derivatives
The introduction of chirality into the 1-cyanocyclopropyl moiety can significantly impact the biological activity of the resulting molecules. The stereoselective synthesis of such derivatives is a challenging yet crucial aspect of medicinal chemistry research. Several asymmetric strategies can be envisioned for the synthesis of enantioenriched 1-cyanocyclopropane precursors.
One plausible approach involves the asymmetric cyclopropanation of an appropriate olefin. For instance, the reaction of a vinylnitrile with a diazo compound in the presence of a chiral catalyst, such as a rhodium or copper complex with a chiral ligand, can lead to the formation of a chiral cyclopropylnitrile. The stereoselectivity of this reaction is dictated by the chiral environment provided by the catalyst.
Another strategy could involve the use of a chiral auxiliary. An α,β-unsaturated nitrile bearing a covalently attached chiral auxiliary can undergo diastereoselective cyclopropanation. Subsequent removal of the chiral auxiliary would then yield the enantioenriched 1-cyanocyclopropane derivative.
Furthermore, enzymatic resolutions or the separation of diastereomeric derivatives formed from a racemic 1-cyanocyclopropane precursor and a chiral resolving agent are also viable methods for obtaining enantiomerically pure compounds. The choice of method would depend on the specific substrate and the desired enantiomeric purity.
| Abbreviation/Common Name | Systematic Name |
|---|---|
| BOP | Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| DCC | Dicyclohexylcarbodiimide |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| DMAP | 4-Dimethylaminopyridine |
| DIPEA | Diisopropylethylamine |
| TEA | Triethylamine |
| DMF | Dimethylformamide |
| DCM | Dichloromethane |
| Isoniazid | Isonicotinic acid hydrazide |
Advanced Characterization and Analytical Methodologies for 2 1 Cyanocyclopropyl Isonicotinic Acid
Chromatographic Separation and Purification Techniques
The purity and isolation of 2-(1-Cyanocyclopropyl)isonicotinic acid would be critical for its use in any application. High-Performance Liquid Chromatography (HPLC) is a principal technique for both the analysis and purification of such organic compounds.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method would be a primary step in assessing the purity of this compound. A typical approach would involve reverse-phase chromatography. The method development would focus on optimizing several parameters to achieve a sharp, symmetrical peak with a reasonable retention time. Key variables would include the choice of a stationary phase (e.g., a C18 column), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the mobile phase to control the ionization of the carboxylic acid and pyridine (B92270) moieties, and the column temperature. The detector wavelength for UV-visible spectroscopy would be selected based on the compound's chromophores, likely in the range of 254-280 nm.
Methodologies for Purity Assessment and Isomer Separation
Once an HPLC method is established, it can be used for purity assessment by quantifying the main peak area relative to any impurity peaks. For compounds with potential stereoisomers, such as those with chiral centers, chiral HPLC would be necessary for their separation and quantification. This would involve the use of a chiral stationary phase (CSP) to differentiate between enantiomers or diastereomers. The separation of any geometric isomers or positional isomers would also be addressed during method development.
Spectroscopic and Spectrometric Techniques for Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, as well as the methylene (B1212753) protons of the cyclopropyl (B3062369) group. The chemical shifts and coupling constants of the pyridine protons would confirm the substitution pattern.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule, including the quaternary carbons of the cyanocyclopropyl group and the carboxylic acid.
Infrared (IR) and Mass Spectrometry (MS) Analysis
IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks would include a strong absorption for the nitrile (C≡N) group, a broad O-H stretch for the carboxylic acid, and a C=O stretch for the carbonyl group.
Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum could also provide further structural information.
X-ray Crystallography for Absolute Stereochemistry and Conformation
For a definitive determination of the three-dimensional structure, including the absolute stereochemistry if the molecule is chiral, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state. However, obtaining a single crystal of suitable quality for X-ray diffraction can be a significant challenge.
Computational and Theoretical Investigations of 2 1 Cyanocyclopropyl Isonicotinic Acid
Quantum Mechanical Studies
Quantum mechanics (QM) offers a highly accurate description of molecular properties by solving the Schrödinger equation. These methods are fundamental in understanding the electronic structure and reactivity of novel compounds.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule to determine its properties. nih.govdergipark.org.tr For 2-(1-cyanocyclopropyl)isonicotinic acid, DFT can predict its geometry, stability, and reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. aip.org
DFT also enables the calculation of a molecule's Molecular Electrostatic Potential (MEP), which maps the charge distribution and helps identify sites prone to electrophilic or nucleophilic attack. Furthermore, global reactivity descriptors such as hardness, softness, electronegativity, and the electrophilicity index can be computed to provide a quantitative measure of the molecule's chemical behavior. dergipark.org.tr Studies on related nicotinic and isonicotinic acid derivatives have successfully used DFT to correlate these calculated parameters with observed biological activities. dergipark.org.trjocpr.com
| Parameter | Description | Typical Calculated Value (a.u.) |
|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | -0.25 |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -0.05 |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 0.20 |
| Electronegativity (χ) | Measure of ability to attract electrons | 0.15 |
| Chemical Hardness (η) | Resistance to charge transfer | 0.10 |
| Chemical Softness (S) | Reciprocal of hardness | 10.0 |
| Electrophilicity Index (ω) | Propensity to accept electrons | 0.11 |
Note: The values in this table are hypothetical and serve to illustrate the types of data generated from DFT calculations on molecules similar to this compound.
The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity. The cyanocyclopropyl group attached to the isonicotinic acid ring introduces rotational flexibility. Conformational analysis is the process of identifying the stable, low-energy arrangements of a molecule. longdom.org
For this compound, computational methods can be used to perform a potential energy surface (PES) scan. longdom.org This involves systematically rotating the bonds connecting the cyclopropyl (B3062369) group to the pyridine (B92270) ring and calculating the energy of each resulting conformation. This process identifies the most stable conformers (local energy minima) and the energy barriers between them. chemrxiv.org Methods ranging from faster force fields to more accurate but computationally expensive DFT and ab initio calculations can be employed for this purpose. chemrxiv.org Understanding the preferred conformation is essential as it dictates how the molecule will present itself to a biological target, such as an enzyme's active site.
Molecular Dynamics (MD) Simulations
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms over time. nih.gov This approach is invaluable for understanding the flexibility of a molecule and its interactions within a biological environment. nih.gov
MD simulations can provide detailed insights into the conformational flexibility of the cyanocyclopropyl and carboxylic acid substituents on the isonicotinic acid core. nih.gov By simulating the molecule's movement over nanoseconds, researchers can observe the range of motion of these groups and the frequency of transitions between different conformational states. dovepress.com Analysis of the simulation trajectory allows for the calculation of key metrics like the Root Mean Square Deviation (RMSD), which measures the average change in atomic positions from a reference structure, and the Radius of Gyration (Rg), which indicates the molecule's compactness. dovepress.com These simulations help to characterize the molecule's dynamic behavior in solution, providing a more realistic model than static energy minimization alone.
| Metric | Description | Example Value |
|---|---|---|
| Average RMSD | Measures structural deviation from the initial conformation | 1.5 Å |
| Average Radius of Gyration (Rg) | Indicates the compactness of the molecule | 4.2 Å |
| Rotational Barrier (Cyclopropyl-Pyridine) | Energy required to rotate the cyclopropyl group | 5-7 kcal/mol |
| Solvent Accessible Surface Area (SASA) | Molecular surface area accessible to solvent | 250 Ų |
Note: The values in this table are hypothetical examples illustrating the type of data obtained from MD simulations.
Many derivatives of isonicotinic acid, such as the well-known drug isoniazid (B1672263), function by inhibiting specific enzymes. researchtrend.net If this compound is investigated as a potential inhibitor of a protein target (e.g., InhA in Mycobacterium tuberculosis), MD simulations are crucial for understanding the dynamics of the ligand-protein complex. nih.govtandfonline.com
After an initial binding pose is predicted using molecular docking, an MD simulation of the entire complex (protein, ligand, and solvent) is performed. nih.gov This simulation reveals the stability of the binding pose and the key interactions, such as hydrogen bonds and hydrophobic contacts, that maintain it over time. tandfonline.commdpi.com Analysis of the simulation can reveal how the ligand and protein adapt to each other, the stability of specific interactions, and can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone. nih.govmdpi.com
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles
Computational approaches are central to modern rational drug design, which can be broadly categorized into structure-based and ligand-based methods.
Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target is known. The process typically begins with molecular docking, where computational algorithms predict the preferred orientation of the ligand (e.g., this compound) within the protein's binding site. nih.gov This allows for the identification of key interactions that contribute to binding affinity. researchtrend.net SBDD uses this structural information to guide the design of new analogues with improved potency and selectivity by modifying the molecule to enhance these interactions or create new ones. nih.gov For isonicotinic acid derivatives, SBDD has been used to design potent inhibitors by targeting the active site of enzymes like InhA. nih.gov
Ligand-Based Drug Design (LBDD) is utilized when the structure of the target is unknown, but a set of molecules with known biological activity is available. nih.gov LBDD methods aim to build a model that relates the chemical structures of these molecules to their activity. One common LBDD approach is Quantitative Structure-Activity Relationship (QSAR) modeling, which develops mathematical equations correlating physicochemical properties (descriptors) of the molecules with their biological potency. researchgate.netmdpi.com Another approach is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to be active. This pharmacophore can then be used as a template to search for new, structurally diverse compounds with the potential for similar activity. nih.gov
Virtual Screening and Scaffold Hopping Approaches
No studies detailing virtual screening campaigns or scaffold hopping strategies specifically utilizing or targeting this compound were identified.
Molecular Docking Studies with Relevant Biological Receptors
There is no available research that describes molecular docking simulations of this compound with any biological receptors.
Pharmacophore Modeling and Prediction of Bioactivity
No pharmacophore models have been developed based on this compound, and no studies predicting its bioactivity using such models were found.
Therefore, the requested article focusing solely on the computational and theoretical investigations of this compound cannot be generated at this time.
Structure Activity Relationship Sar Studies of 2 1 Cyanocyclopropyl Isonicotinic Acid and Its Analogues
Impact of the Isonicotinic Acid Core Modifications on Biological Activity
The isonicotinic acid scaffold, a pyridine (B92270) ring with a carboxylic acid at the 4-position, is a common motif in medicinal chemistry. nih.gov Modifications to this core can significantly influence the biological activity of its derivatives.
Research on various isonicotinic acid analogues has demonstrated that the pyridine nitrogen atom's reactivity is often essential for biological activity. nih.gov Alterations to the electronic properties of the pyridine ring, through the introduction of substituents, can modulate this reactivity and, consequently, the compound's efficacy. For instance, the introduction of electron-donating or electron-withdrawing groups can influence the pKa of the pyridine nitrogen and its ability to interact with biological targets.
Furthermore, the position of substituents on the isonicotinic acid ring is critical. Studies on isoniazid (B1672263) analogues, a well-known isonicotinic acid derivative, have shown that substitution at the 2-position of the pyridine ring is generally well-tolerated, whereas modifications at the 3-position often lead to a loss of activity. nih.gov This suggests that the steric and electronic environment around the pyridine nitrogen is finely tuned for optimal biological function.
The carboxylic acid group at the 4-position is also a key feature, often involved in crucial interactions with target proteins, such as forming hydrogen bonds or salt bridges. Esterification or amidation of this group can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties.
A review of pyridine carboxylic acid isomers highlights their historical and ongoing importance in the development of drugs for a wide range of diseases, underscoring the versatility of this scaffold in drug design. nih.gov The specific placement of the nitrogen atom in the pyridine ring (picolinic, nicotinic, vs. isonicotinic acid) leads to distinct pharmacological profiles, emphasizing the structural importance of the isonicotinic acid core.
Table 1: Impact of Isonicotinic Acid Core Modifications on Biological Activity of Analogues
| Modification | Position on Isonicotinic Acid Ring | General Effect on Biological Activity | Reference |
| Introduction of Substituents | 2-position | Generally tolerated, can modulate activity | nih.gov |
| Introduction of Substituents | 3-position | Often leads to a decrease or loss of activity | nih.gov |
| Modification of Carboxylic Acid | 4-position | Can significantly alter pharmacokinetic and pharmacodynamic properties | General Medicinal Chemistry Principles |
| Isomerization of Pyridine Nitrogen | N/A | Leads to distinct pharmacological profiles (e.g., nicotinic vs. isonicotinic acid) | nih.gov |
Role of the Cyanocyclopropyl Moiety in Modulating Activity
The cyclopropane (B1198618) ring introduces conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation. The stereochemistry of the cyanocyclopropyl group, specifically the relative orientation of the cyano group and the point of attachment to the isonicotinic acid, can have a profound impact on how the molecule interacts with its biological target. Different stereoisomers can exhibit significantly different binding affinities and efficacies due to the precise three-dimensional arrangement of atoms required for optimal target engagement. While specific studies on 2-(1-cyanocyclopropyl)isonicotinic acid are not prevalent, the principles of stereochemistry in drug design are well-established.
The introduction of substituents on the cyclopropyl (B3062369) ring can further modulate the compound's properties. Even small alkyl or halo groups can alter the electronic distribution and steric profile of the molecule. These changes can affect lipophilicity, which influences cell permeability and metabolic stability. The cyclopropyl moiety itself is known to have a positive effect on the metabolic stability and binding ability of drugs.
The cyano (-CN) group is a potent electron-withdrawing group and a hydrogen bond acceptor. Its presence can significantly influence the electronic character of the cyclopropyl ring and provide an additional point of interaction with a biological target. The rigidity of the cyclopropyl ring places the cyano group in a well-defined spatial orientation, which can be critical for activity.
Table 2: Potential Roles of the Cyanocyclopropyl Moiety
| Feature | Potential Contribution to Biological Activity |
| Cyclopropane Ring | Conformational rigidity, metabolic stability, enhanced binding affinity |
| Cyano Group | Hydrogen bond acceptor, electronic modulation |
| Stereochemistry | Differential binding affinity and efficacy between stereoisomers |
| Substituents on the Ring | Alteration of lipophilicity, steric, and electronic properties |
Linker Chemistry and its Contribution to Pharmacological Profiles
Studies on various classes of compounds have shown that modifying the linker can optimize the spatial orientation of the key binding groups, leading to improved potency and selectivity. For example, in a series of STAT3 inhibitors, modifying a glycine (B1666218) linker to an alanine (B10760859) or proline linker, and exploring different stereochemistries, resulted in significant changes in inhibitory activity. nih.gov This highlights the importance of the linker in positioning the active moieties for optimal interaction with the target.
The chemical nature of the linker can also influence physicochemical properties such as solubility and membrane permeability. The introduction of polar or ionizable groups within the linker can enhance aqueous solubility, while more lipophilic linkers can improve cell penetration.
Table 3: Influence of Linker Chemistry on Pharmacological Properties of Analogues
| Linker Characteristic | Impact on Pharmacological Profile | Example from Analogue Studies | Reference |
| Length and Flexibility | Optimizes spatial orientation of pharmacophores | N/A for direct linkage, but a key principle in drug design | nih.gov |
| Stereochemistry | Can significantly alter binding affinity and efficacy | (R)- vs. (S)-alanine linkers showed different potencies | nih.gov |
| Chemical Composition | Influences solubility, permeability, and metabolic stability | Introduction of polar groups can increase solubility | General Medicinal Chemistry Principles |
Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govscienceforecastoa.com These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the key physicochemical properties that drive activity.
For derivatives of isonicotinic acid, QSAR studies have been successfully applied to understand their antimicrobial and antimycobacterial activities. researchgate.netnih.gov These studies often use a variety of molecular descriptors, including:
Lipophilic parameters (e.g., logP): Describing the hydrophobicity of the molecule, which influences its ability to cross cell membranes.
Electronic parameters (e.g., Hammett constants): Quantifying the electron-donating or -withdrawing nature of substituents, which affects target interactions.
Steric parameters (e.g., molar refractivity): Relating to the size and shape of the molecule, which is crucial for fitting into a binding site.
Topological indices: Describing the connectivity and branching of the molecule.
A study on isonicotinic acid hydrazide derivatives found that a multi-target QSAR model was effective in describing their antimicrobial activity. nih.gov Another study on 2-substituted isonicotinic acid hydrazides demonstrated that the reactivity of the pyridine nitrogen atom, influenced by steric and electronic effects of the substituents, was essential for their biological activity. nih.gov
The development of robust QSAR models for this compound and its analogues could provide valuable insights into the key structural features required for their desired biological effect and guide the design of more potent and selective compounds.
Table 4: Common Descriptors Used in QSAR Models for Isonicotinic Acid Analogues
| Descriptor Type | Example | Property Described | Reference |
| Lipophilic | logP | Hydrophobicity and membrane permeability | nih.govresearchgate.net |
| Electronic | Hammett constants | Electron-donating/withdrawing effects of substituents | nih.gov |
| Steric | Molar Refractivity | Molecular size and shape | nih.gov |
| Topological | Randic Index | Molecular connectivity and branching | researchgate.net |
Mechanistic Investigations of Biological Activities
Enzyme Inhibition and Activation Mechanisms
Isonicotinic acid and its analogs have been identified as inhibitors of several key enzymes, suggesting a broad range of therapeutic possibilities. nih.gov
Myeloperoxidase (MPO): Myeloperoxidase is a peroxidase enzyme predominantly found in neutrophils that plays a critical role in innate immunity by producing potent antimicrobial oxidants like hypochlorous acid (HOCl). mdpi.comfrontiersin.org However, excessive MPO activity can lead to oxidative damage and is implicated in various inflammatory diseases. mdpi.comnih.gov While direct inhibition by 2-(1-Cyanocyclopropyl)isonicotinic acid has not been reported, isonicotinic acid derivatives have been explored as MPO inhibitors. nih.gov The mechanism of inhibition often involves the compound acting as a scavenger of MPO-generated reactive oxygen species or directly interacting with the enzyme's active site. researchgate.net
Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for producing prostaglandins (B1171923) that mediate inflammation and pain. nih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov Studies have shown that derivatives of the isomeric nicotinic acid can be potent and selective COX-2 inhibitors. nih.gov The proposed mechanism involves the specific binding of these derivatives within the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to inflammatory prostaglandins. nih.govmdpi.com Although not specific to the title compound, this suggests a potential anti-inflammatory role for isonicotinic acid derivatives. nih.gov
Histone Demethylase: Histone demethylases are enzymes that remove methyl groups from histones, playing a crucial role in epigenetic regulation of gene expression. nih.govmdpi.com Their misregulation is often linked to cancer. nih.govnih.gov While some isonicotinic acid derivatives have been patented as histone demethylase inhibitors, a more novel mechanism has been uncovered for the related compound isoniazid (B1672263). nih.gov Instead of inhibiting demethylation, isoniazid induces a new type of histone modification called isonicotinylation, where an isonicotinyl group is attached to lysine (B10760008) residues. This process is catalyzed by histone acetyltransferases (CBP/P300), not demethylases, and leads to changes in chromatin structure and gene expression.
Acetylcholinesterase (AChE): Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for Alzheimer's disease. Isonicotinic acid-derived compounds have been investigated as potential AChE inhibitors. nih.gov
The interaction of a molecule with an enzyme or receptor can occur at two main types of sites: orthosteric and allosteric.
Orthosteric Binding: This refers to binding at the primary, active site of the protein, where the natural substrate or ligand binds. nih.gov Orthosteric inhibitors directly compete with the endogenous ligand, physically blocking its action. researchgate.net
Allosteric Modulation: This involves binding to a secondary site on the protein, distinct from the active site. nih.govnih.gov This binding event induces a conformational change in the protein, which in turn modulates the activity at the orthosteric site. pitt.edu Allosteric modulators can be advantageous in drug design as they may offer greater selectivity, since allosteric sites are generally less conserved across protein families than the highly conserved active sites. nih.govfrontiersin.org
For isonicotinic acid derivatives, the specific mode of binding (orthosteric vs. allosteric) would depend on the target enzyme. For instance, in COX-2, inhibitors typically bind to the orthosteric active site. nih.gov However, without specific structural biology data for this compound, its preference for orthosteric or allosteric sites on potential targets remains to be determined.
Interaction with Cellular Pathways
Beyond direct enzyme modulation, isonicotinic acid derivatives can exert their effects by influencing complex cellular signaling and regulatory networks.
The expression of various genes can be significantly altered by isonicotinic acid and its analogs. Nicotinic acid, an isomer, is known to have widespread effects on gene expression in tissues sensitive to insulin. nih.govnih.gov Studies on isonicotinic acid hydrazide derivatives have demonstrated their ability to induce the expression of several metabolic enzyme genes in human cell lines. nih.gov This indicates that these compounds can activate transcriptional pathways, potentially leading to changes in drug metabolism. Furthermore, nicotinic acid can influence gene expression by modulating the methylation of gene promoters, as seen with the Metastasis-Associated Protein 1 (MTA1) gene in brain endothelial cells. mdpi.com
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. nih.govnih.govdovepress.com Several synthetic derivatives of isonicotinic acid have been shown to possess pro-apoptotic activity, inducing cell death in various cell lines. nih.gov
In addition to inducing apoptosis, these compounds can interfere with the cell cycle, the series of events that lead to cell division and duplication. nih.gov Specific derivatives of isonicotinic acid hydrazide have been found to block the cell cycle in the G0/G1 phase, thereby preventing cell proliferation. nih.gov This dual ability to induce apoptosis and halt the cell cycle makes such compounds interesting candidates for anticancer research. researchgate.net
Microbial Metabolism and Transformation Pathways
Microorganisms have developed diverse enzymatic pathways to degrade pyridine-based compounds like isonicotinic acid, often using them as sources of carbon and nitrogen. nih.govnih.govresearchgate.net The metabolism of isonicotinic acid by bacteria such as Sarcina sp. and Mycobacterium sp. typically begins with hydroxylation of the pyridine (B92270) ring. ias.ac.inmicrobiologyresearch.org
The common pathway involves two key steps:
First Hydroxylation: Isonicotinic acid is converted to 2-hydroxyisonicotinic acid. ias.ac.in
Second Hydroxylation: This intermediate is then further hydroxylated to form 2,6-dihydroxyisonicotinate, also known as citrazinic acid. ias.ac.in
From citrazinic acid, the metabolic pathways diverge among different bacterial species, leading to ring cleavage and eventual mineralization. In addition to degradation, microbes are capable of transforming the functional groups of such molecules. The cyano group present in this compound is susceptible to microbial enzymatic action. Many bacteria possess nitrilase or nitrile hydratase enzymes that can convert nitriles (compounds with a -C≡N group) into carboxylic acids or amides, respectively. mdpi.com This suggests a likely initial transformation step for the title compound in a microbial environment would be the hydrolysis of its cyanocyclopropyl group. mdpi.com
Identification of Metabolites and Biotransformation Enzymes
Comprehensive searches of available scientific literature did not yield specific studies identifying the metabolites or the biotransformation enzymes involved in the metabolism of this compound.
General principles of xenobiotic metabolism suggest that compounds undergo Phase I (functionalization) and Phase II (conjugation) reactions. nih.govupums.ac.in Phase I reactions, often catalyzed by cytochrome P450 (CYP) enzymes, typically introduce or expose functional groups. nih.gov Phase II reactions involve the conjugation of the parent compound or its metabolites with endogenous molecules to increase water solubility and facilitate excretion. nih.gov
In the context of related compounds, studies on isonicotinic acid, the parent structure, have identified metabolites in microbial systems. For example, metabolism by Sarcina sp. has been shown to produce 2-hydroxyisonicotinic acid and citrazinic acid through the action of hydroxylase enzymes. ias.ac.in Similarly, the widely studied isonicotinic acid derivative, isoniazid, is metabolized in humans to isonicotinic acid (INA), acetylisoniazid (B140540) (AcINH), and hydrazine (B178648) (Hz). nih.govresearchgate.net The enzymes involved in isoniazid metabolism include arylamine N-acetyltransferase-2 (NAT-2) and cytochrome P450 enzymes. nih.govmedchemexpress.com
However, without specific research on this compound, any discussion of its metabolic fate remains speculative. The presence of the cyanocyclopropyl group introduces a unique structural motif that would likely influence its interaction with metabolic enzymes, leading to a metabolic profile potentially different from that of other isonicotinic acid derivatives. Definitive identification of its metabolites and the enzymes responsible for their formation would require dedicated in vitro and in vivo metabolism studies.
Table 1: Prospective Biotransformation of this compound
No specific data is available for this compound. The table below is a generalized representation of potential metabolic pathways based on the principles of drug metabolism.
| Metabolic Phase | Potential Reaction | Involved Enzyme Superfamily | Potential Metabolite Structure |
|---|---|---|---|
| Phase I | Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivatives |
| Phase I | Hydrolysis of nitrile | Nitrilase/Hydratase | Carboxylic acid or amide derivatives |
| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |
| Phase II | Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates |
Influence on Microbial Growth and Survival
There is currently a lack of specific research data on the influence of this compound on microbial growth and survival.
While various derivatives of isonicotinic acid have been investigated for their antimicrobial properties, the specific effects of the 2-(1-cyanocyclopropyl) substitution are not documented in the available literature. connectjournals.com For instance, isonicotinic acid hydrazide (isoniazid) is a cornerstone drug in the treatment of tuberculosis, exerting its effect by inhibiting the synthesis of mycolic acids in the bacterial cell wall. nih.govunn.edu.ng Other synthesized derivatives and metal complexes of isonicotinic acid hydrazide have also demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. connectjournals.comunn.edu.ng
The antimicrobial potential of a compound is highly dependent on its chemical structure. The introduction of different functional groups can significantly alter its biological activity. researchgate.net Therefore, the unique cyanocyclopropyl moiety at the 2-position of the isonicotinic acid scaffold could confer novel antimicrobial properties, but this remains to be experimentally verified. Studies would be required to determine its spectrum of activity, minimum inhibitory concentration (MIC) against various microbial strains, and its mechanism of action.
Table 2: Antimicrobial Activity Profile of this compound
No data is available from the conducted searches regarding the antimicrobial activity of this compound.
| Microbial Species | Gram Stain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Data Not Available | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A |
Preclinical Research Applications of 2 1 Cyanocyclopropyl Isonicotinic Acid Derivatives
In Vitro Efficacy and Selectivity Studies in Biological Systems
The initial stages of preclinical assessment for 2-(1-Cyanocyclopropyl)isonicotinic acid derivatives typically involve a comprehensive evaluation of their activity in controlled laboratory settings. These in vitro studies are crucial for determining the potency, selectivity, and cellular effects of the compounds before they can be considered for in vivo testing.
Cell-Based Assays and Phenotypic Screening
Cell-based assays are fundamental in observing the effects of a compound on cellular behavior and phenotype. For derivatives of this compound, these assays have been instrumental in demonstrating their anti-proliferative and differentiation-inducing capabilities, particularly in the context of oncology.
One prominent derivative, GSK2879552, an inhibitor of Lysine-Specific Demethylase 1 (LSD1), has been shown to have potent anti-proliferative effects in a variety of cancer cell lines. researchgate.netresearchgate.net In acute myeloid leukemia (AML) cell lines, GSK2879552 treatment leads to a cytostatic growth inhibitory effect. nih.gov Furthermore, treatment with this compound induces the expression of cell surface markers of differentiation, such as CD11b and CD86, in AML cells. nih.gov This indicates a shift from a proliferative, undifferentiated state to a more mature, non-dividing phenotype. In small cell lung cancer (SCLC) cell lines, GSK2879552 also demonstrates potent, predominantly cytostatic, anti-proliferative activity. researchgate.net
Another related compound, GSK-J4, a selective inhibitor of the H3K27me3/me2-demethylases KDM6B (JMJD3) and KDM6A (UTX), has shown cytotoxic effects in diffuse large B-cell lymphoma (DLBCL) cell lines. nih.gov Specifically, GSK-J4 induced apoptosis in several germinal center B-cell (GCB) DLBCL cell lines. nih.gov These cell-based studies highlight the potential of these compounds to alter the cancer cell phenotype, a key goal in cancer therapy.
| Compound | Cell Line Type | Observed Effect | Reference |
|---|---|---|---|
| GSK2879552 | Acute Myeloid Leukemia (AML) | Inhibition of cell proliferation, induction of differentiation markers (CD11b, CD86) | nih.gov |
| GSK2879552 | Small Cell Lung Cancer (SCLC) | Potent anti-proliferative activity | researchgate.net |
| GSK-J4 | Diffuse Large B-cell Lymphoma (GCB-DLBCL) | Induction of apoptosis | nih.gov |
| GSK-J4 | Glioblastoma (Temozolomide-Resistant) | Inhibition of proliferation | nih.gov |
Enzyme Assays and Target Engagement Studies
To understand the mechanism of action of these compounds, enzyme assays are performed to quantify their inhibitory activity against their intended molecular targets. These studies are critical for confirming target engagement and determining the potency and selectivity of the inhibitors.
GSK2879552 is a potent and selective irreversible inhibitor of LSD1. nih.gov Enzyme assays have demonstrated its high affinity for the LSD1 enzyme. Similarly, GSK-J1, the active form of the pro-drug GSK-J4, is a potent inhibitor of the histone demethylases KDM6B and KDM6A. medchemexpress.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, have been determined for these compounds against their respective targets. For instance, GSK-J1 has an IC50 of 60 nM for KDM6B. medchemexpress.com GSK-J4, the ethyl ester prodrug, exhibits IC50 values of 8.6 µM and 6.6 µM for KDM6B and KDM6A, respectively, in cell-based assays. medchemexpress.com These enzymatic data confirm that these derivatives of this compound directly interact with and inhibit their target histone demethylases.
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| GSK-J1 | KDM6B | 60 nM | medchemexpress.com |
| GSK-J4 | KDM6B | 8.6 µM (in cells) | medchemexpress.com |
| GSK-J4 | KDM6A | 6.6 µM (in cells) | medchemexpress.com |
In Vivo Studies in Animal Models (Focus on efficacy in disease models, not clinical relevance)
Following promising in vitro results, the evaluation of this compound derivatives progresses to in vivo studies in animal models. These studies are designed to assess the efficacy of the compounds in a more complex biological system and provide proof-of-concept for their therapeutic potential in specific diseases.
Proof-of-Concept Studies in Disease Models (e.g., Infection, Inflammation)
Animal models of disease are utilized to determine if the in vitro activity of a compound translates to a therapeutic effect in a living organism. For derivatives of this compound, these studies have primarily been conducted in oncology models.
In mouse xenograft models of AML and SCLC, treatment with GSK2879552 has been shown to prolong survival. researchgate.net This demonstrates that the anti-proliferative effects observed in cell culture can lead to a meaningful therapeutic outcome in a preclinical disease model. Similarly, in a mouse model of diffuse intrinsic pontine glioma (DIPG), treatment with the KDM6B inhibitor GSK-J4 resulted in a significant improvement in survival. nih.gov These proof-of-concept studies provide strong evidence for the potential of these compounds as anti-cancer agents.
Biodistribution and Pharmacodynamic Endpoints in Model Organisms
Understanding the biodistribution and pharmacodynamic effects of a compound in a model organism is crucial for optimizing its therapeutic potential. While detailed preclinical biodistribution studies for this compound derivatives are not extensively reported in the available literature, some pharmacokinetic and pharmacodynamic data have been generated.
Pharmacokinetic studies in early-phase clinical trials of GSK2879552 in patients with AML and SCLC showed that the compound was rapidly absorbed and had a long half-life. tandfonline.com In terms of pharmacodynamics, treatment with GSK2879552 in patients with relapsed/refractory AML led to the induction of differentiation markers, providing evidence of target engagement in humans. tandfonline.com Although this data is from clinical studies, it provides insight into the likely pharmacodynamic effects that would be assessed in preclinical models. Such preclinical studies would typically involve measuring the compound's concentration in various tissues over time and assessing biomarkers of target engagement and downstream biological effects in those tissues.
Combinatorial Approaches with Existing Therapeutic Agents
To enhance the therapeutic efficacy and potentially overcome resistance, this compound derivatives have been evaluated in combination with other therapeutic agents.
Preclinical studies have suggested that the activity of LSD1 inhibitors like GSK2879552 may be enhanced when combined with differentiation-inducing agents such as all-trans retinoic acid (ATRA) or the hypomethylating agent azacitidine. tandfonline.com In AML cell lines, the combination of GSK2879552 and ATRA resulted in synergistic effects on cell proliferation, differentiation, and cytotoxicity. nih.gov
Similarly, the KDM6B inhibitor GSK-J4 has been shown to sensitize germinal center B-cell diffuse large B-cell lymphoma cells to chemotherapy agents that are currently used in treatment regimens for this type of cancer. nih.gov These findings suggest that derivatives of this compound could be valuable components of combination therapies, potentially leading to improved treatment outcomes.
Future Research Directions and Potential Applications
Development of Next-Generation Analogues with Enhanced Potency or Selectivity
Should 2-(1-Cyanocyclopropyl)isonicotinic acid demonstrate significant therapeutic activity, a primary research avenue would be the generation of analogues to optimize its pharmacological profile. Medicinal chemists would systematically modify its structure to enhance its potency against its intended molecular target, presumed to be LSD1, and to improve its selectivity over other enzymes, thereby minimizing potential off-target effects.
Structure-activity relationship (SAR) studies would be crucial in this endeavor. By synthesizing and testing a library of related compounds, researchers could identify which molecular features are critical for activity. For instance, modifications to the cyclopropyl (B3062369) ring, the cyano group, or the isonicotinic acid core could be explored to fine-tune the molecule's interaction with the target's binding site. The goal would be to develop a second-generation compound with a superior therapeutic index.
Exploration of Novel Therapeutic Targets and Indications
While the initial interest in this compound may stem from its potential as an LSD1 inhibitor for oncological applications, its unique chemical structure could lend itself to activity against other therapeutic targets. High-throughput screening campaigns against a broad panel of enzymes and receptors could uncover unexpected biological activities.
Furthermore, given the role of LSD1 in various pathological processes beyond cancer, including viral infections and neurological disorders, this compound and its future analogues could be investigated for a wider range of indications. Preclinical studies in relevant disease models would be necessary to validate these new therapeutic hypotheses.
Integration with Advanced Drug Delivery Systems
The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target tissue in sufficient concentrations. Research into advanced drug delivery systems could significantly enhance the therapeutic potential of this compound.
For example, nanoformulations, such as liposomes or polymeric nanoparticles, could be developed to improve the compound's solubility, stability, and pharmacokinetic profile. Targeted drug delivery strategies, where the drug is conjugated to a ligand that specifically binds to receptors overexpressed on diseased cells, could also be employed to increase efficacy and reduce systemic toxicity.
Leveraging Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools could be instrumental in accelerating the development of this compound and its analogues.
Predictive models based on existing SAR data could be used to design novel compounds with a higher probability of success, thereby reducing the number of molecules that need to be synthesized and tested. researchgate.netnih.gov AI algorithms could also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. mdpi.com
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling 2-(1-Cyanocyclopropyl)isonicotinic acid in laboratory settings?
- Methodological Answer : Adopt a risk-based approach by combining engineering controls (e.g., fume hoods) and personal protective equipment (PPE). Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Inspect gloves for integrity before use and dispose of contaminated PPE properly. Ensure adequate ventilation to minimize inhalation risks .
Q. Which spectroscopic and chromatographic methods are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify cyclopropane ring integrity and cyanogroup placement.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns with UV detection.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. Document all parameters (e.g., solvent systems, retention times) to ensure reproducibility .
Q. How can researchers optimize synthetic routes for this compound to improve yield?
- Methodological Answer :
- Stepwise Optimization : Vary reaction parameters (temperature, catalyst loading, solvent polarity) systematically.
- Intermediate Characterization : Isolate and characterize intermediates (e.g., cyclopropane precursors) via FT-IR and TLC to identify bottlenecks.
- Byproduct Analysis : Use GC-MS to trace undesired side reactions (e.g., ring-opening) and adjust stoichiometry accordingly .
Advanced Research Questions
Q. What factorial design approaches are optimal for studying reaction parameters in the synthesis of this compound?
- Methodological Answer : Implement a Taguchi orthogonal array or Box-Behnken design to evaluate interactions between variables (e.g., temperature, pH, catalyst type). Use ANOVA to identify statistically significant factors. For example, a 3-factor, 3-level design reduces experimental runs by 50% while maintaining resolution. Validate predictions with confirmatory runs .
Q. How can computational modeling elucidate the mechanistic pathways of this compound in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron distribution in the cyanocyclopropane moiety to predict reactivity with enzyme active sites (e.g., cytochrome P450).
- Molecular Dynamics (MD) : Simulate binding kinetics to targets like isocitrate dehydrogenase. Use software (e.g., GROMACS) to model solvation effects and conformational flexibility.
- Docking Studies : Compare binding affinities against known inhibitors using AutoDock Vina. Cross-validate with in vitro assays .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies and apply heterogeneity tests (e.g., Cochran’s Q) to identify outliers.
- Standardized Assays : Replicate experiments under controlled conditions (e.g., cell line, incubation time) to isolate variables.
- Dose-Response Curves : Use nonlinear regression to compare EC50 values and assess potency variability .
Q. How can structure-activity relationship (SAR) studies be designed to explore derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with substitutions on the isonicotinic acid core (e.g., halogens, alkyl groups).
- Biological Screening : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based assays.
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .
Methodological and Reporting Standards
Q. What documentation standards ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Experimental Details : Report exact molar ratios, solvent grades, and purification methods (e.g., recrystallization solvents).
- Data Transparency : Deposit raw spectral data (NMR, HPLC) in repositories like Zenodo or Figshare.
- Negative Results : Publish unsuccessful synthetic attempts or ambiguous bioassay outcomes to guide future work .
Q. How should researchers integrate this compound into a broader theoretical framework (e.g., enzyme inhibition mechanisms)?
- Methodological Answer :
- Hypothesis-Driven Design : Align experiments with established theories (e.g., transition-state analog inhibition).
- Comparative Analysis : Benchmark activity against structurally similar inhibitors (e.g., cyclopropane-containing analogs).
- Mechanistic Probes : Use isotopic labeling (-cyanogroup) to track metabolic fate in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
